An In-depth Technical Guide to 5,7-Dihydroxy-4-methylcoumarin (CAS: 2107-76-8)
An In-depth Technical Guide to 5,7-Dihydroxy-4-methylcoumarin (CAS: 2107-76-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,7-Dihydroxy-4-methylcoumarin, also known as 4-methylumbelliferone (4-MU) or hymecromone, is a versatile synthetic coumarin derivative with a wide spectrum of biological activities.[1][2] This document provides a comprehensive technical overview of its chemical properties, synthesis, and diverse pharmacological effects, including its well-established role as a hyaluronan synthesis inhibitor.[1] It also delves into its antitumor, melanogenic, anti-inflammatory, and osteogenic properties.[1][3][4] Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers and professionals in drug development and life sciences.
Chemical and Physical Properties
5,7-Dihydroxy-4-methylcoumarin is a yellow, powdery substance that emits a blue fluorescence and absorbs ultraviolet light.[5][6] It is a member of the hydroxycoumarin class of organic compounds.[6]
| Property | Value | Reference(s) |
| CAS Number | 2107-76-8 | [2] |
| Molecular Formula | C₁₀H₈O₄ | [2] |
| Molecular Weight | 192.17 g/mol | [6] |
| IUPAC Name | 5,7-dihydroxy-4-methylchromen-2-one | [6] |
| Synonyms | 4-Methylumbelliferone, 4-MU, Hymecromone, NSC 5302 | [2][7] |
| Melting Point | 296-299 °C | [8] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, Slightly water-soluble | [2][5] |
| SMILES | CC1=CC(=O)OC2=CC(=CC(=C12)O)O | [6] |
| InChI Key | QNVWGEJMXOQQPM-UHFFFAOYSA-N | [2] |
Synthesis
A common and efficient method for synthesizing 5,7-Dihydroxy-4-methylcoumarin is through the Pechmann condensation reaction.[9] This involves the reaction of phloroglucinol with ethyl acetoacetate in the presence of a catalyst.[9]
Example Synthesis Protocol via Pechmann Condensation
The following protocol describes the synthesis using a UiO-66-SO₃H catalyst, which has been shown to provide high yields.[9]
-
Reactant Preparation: Combine phloroglucinol and ethyl acetoacetate in a molar ratio of 1:1.6 in a reaction vessel.[9]
-
Catalyst Addition: Introduce the UiO-66-SO₃H catalyst to the mixture.
-
Reaction Conditions: Heat the mixture to 140 °C and maintain for 4 hours with appropriate stirring.[9]
-
Isolation and Purification: After the reaction, the catalyst is separated. The crude product is then purified, for example, by recrystallization from aqueous ethanol.[10]
-
Characterization: The final product can be characterized using techniques such as ¹H NMR and IR spectroscopy to confirm its structure and purity.[9]
Figure 1: Synthesis workflow for 5,7-Dihydroxy-4-methylcoumarin.
Biological Activities and Mechanisms of Action
5,7-Dihydroxy-4-methylcoumarin exhibits a remarkable range of biological effects, primarily stemming from its ability to inhibit hyaluronan synthesis and modulate various signaling pathways.
Inhibition of Hyaluronan Synthesis
The principal mechanism of action for 4-MU is the inhibition of hyaluronan (HA) synthesis.[1] This is achieved through two primary routes:
-
Depletion of UDP-glucuronic acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to its glucuronidation. This process depletes the cellular pool of UDP-GlcUA, a crucial precursor for HA synthesis by hyaluronan synthases (HAS).[11][12]
-
Downregulation of HAS mRNA expression: 4-MU has been shown to reduce the mRNA levels of hyaluronan synthases, particularly HAS2 and HAS3.[13][14]
Figure 2: Mechanism of hyaluronan synthesis inhibition by 4-MU.
Antitumor Activity
4-MU demonstrates significant antitumor effects across various cancer types.[1] Its anticancer properties are linked to the inhibition of HA, which is often overexpressed in the tumor microenvironment. Key antitumor effects include:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: 4-MU can arrest tumor cell growth and trigger programmed cell death.[11][15]
-
Suppression of Migration and Invasion: By reducing the HA-rich pericellular matrix, 4-MU impedes the ability of cancer cells to migrate and invade surrounding tissues.[1][16]
-
Anti-angiogenic Effects: It can inhibit the formation of new blood vessels that tumors require for growth and metastasis.[1][11]
Effects on Melanogenesis
5,7-Dihydroxy-4-methylcoumarin has been shown to promote melanin synthesis.[3] This effect makes it a compound of interest for treating hypopigmentation disorders like vitiligo.[3] Its pro-melanogenic activity is mediated by the upregulation of key melanogenesis-related proteins and the modulation of specific signaling pathways.[3][17]
Modulation of Signaling Pathways
The diverse biological effects of this compound are underpinned by its ability to influence several key intracellular signaling pathways:
-
PKA/cAMP Pathway: Activation of this pathway is involved in its melanogenic effects.[3]
-
PI3K/AKT Pathway: Downregulation of this pathway is also associated with its impact on melanogenesis.[3] Recent studies also suggest a direct interaction with AKT1 to promote osteogenesis.[4]
-
GSK3β Pathway: This pathway is activated during 4-MU-induced melanogenesis.[3]
-
MAPK/ERK Pathway: This pathway's modulation by 4-MU also plays a role in regulating melanocyte function.[3]
Figure 3: Key signaling pathways modulated by 5,7-Dihydroxy-4-methylcoumarin.
Quantitative Biological Data
The following tables summarize key quantitative data on the biological activity of 5,7-Dihydroxy-4-methylcoumarin.
Table 1: Enzyme Inhibition and Radical Scavenging Activity
| Target | IC₅₀ / Kᵢ | Assay System | Reference(s) |
| Hyaluronan (HA) Synthesis | 0.4 mM (IC₅₀) | Not specified | [10] |
| Hypochlorous acid (HOCl) | 2.85 µM (IC₅₀) | Cell-free assay | [2] |
| Lipid Peroxidation | 12 µM (IC₅₀) | Rat liver microsomes | [2] |
| Thromboxane B₂ (TXB₂) Generation | 1 µM (IC₅₀) | Isolated rat peritoneal leukocytes | [2] |
| Myeloperoxidase (MPO) | 1.06 µM (IC₅₀) | Cell-free assay | [2] |
| Rat Lens Aldose Reductase | 17 µM (IC₅₀) | Not specified | [2] |
| Human Carbonic Anhydrase I (CAI) | 8.4 µM (Kᵢ) | Not specified | [2] |
| Human Carbonic Anhydrase IX (CAIX) | 0.19 µM (Kᵢ) | Not specified | [2] |
| Human Carbonic Anhydrase XII (CAXII) | 6.4 µM (Kᵢ) | Not specified | [2] |
| Platelet Aggregation (Arachidonic Acid-induced) | 45 µM (IC₅₀) | Not specified | [2] |
| HCV NS5B Polymerase | 47.2 µM (IC₅₀) | Not specified | [2] |
Table 2: Effects on Cellular Processes
| Process | Cell Line | Concentration(s) | Observed Effect | Reference(s) |
| Cell Viability | B16F10 | 25, 50, 100 µM | No significant cytotoxicity (viability >90%) | [3] |
| Melanin Production | B16F10 | 25, 50, 100 µM | Significant, dose-dependent increase | [3] |
| Tyrosinase Activity | B16F10 | 25, 50, 100 µM | Significant, dose-dependent increase (up to 218.6% of control) | [3] |
| PKA Expression | α-MSH-stimulated B16F10 | 25, 50, 100 µM | Significant increase (>46.8% compared to control) | [3] |
| AKT Phosphorylation | α-MSH-stimulated B16F10 | 100 µM | Decrease by 74.9% compared to control | [3] |
| Cell Proliferation | MIA PaCa-2 | 0.5 mM | 26.4% inhibition | [16] |
| Cell Migration | MIA PaCa-2 | 0.5 mM | 14.7% suppression | [16] |
| Cell Invasion | MIA PaCa-2 | 0.5 mM | 22.7% suppression | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of 5,7-Dihydroxy-4-methylcoumarin.
-
Cell Seeding: Seed cells (e.g., B16F10) in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of 5,7-Dihydroxy-4-methylcoumarin (e.g., 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18][19]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 500-600 nm (e.g., 570 nm) using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Characteristics of Hyaluronan Synthesis Inhibition by 4-Methylumbelliferone in Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methylumbelliferone as a potent and selective antitumor drug on a glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor effects of hyaluronic acid inhibitor 4-methylumbelliferone in an orthotopic hepatocellular carcinoma model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. researchhub.com [researchhub.com]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
